3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide
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Overview
Description
3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is a complex chemical compound with a unique structure that offers immense potential for scientific research. This compound is characterized by the presence of a benzene sulfonamide group, an acetyl group, and a bithiophene moiety, which collectively contribute to its diverse chemical properties and applications.
Mechanism of Action
Target of Action
The primary targets of sulfonamides, such as 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide, are enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for the synthesis of nucleic acids in bacteria, making it a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the formation of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . The downstream effect is a halt in DNA synthesis and, consequently, bacterial growth .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing essential components of their DNA, halting their growth and reproduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfonamides. The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin . A key determinant feature of this allergic response involves substitution at the N4 arylamine group position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the bithiophene moiety and the subsequent attachment of the benzene sulfonamide group. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction is often catalyzed by palladium and utilizes boron reagents to form the carbon-carbon bonds necessary for the bithiophene structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the acetyl group can produce the corresponding alcohol.
Scientific Research Applications
3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
Uniqueness
3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the bithiophene moiety and the benzene sulfonamide group allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-acetyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c1-13(20)14-3-2-4-17(11-14)25(21,22)19-9-7-16-5-6-18(24-16)15-8-10-23-12-15/h2-6,8,10-12,19H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUYEESFJSCWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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